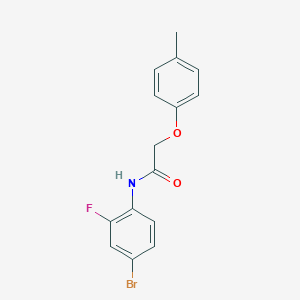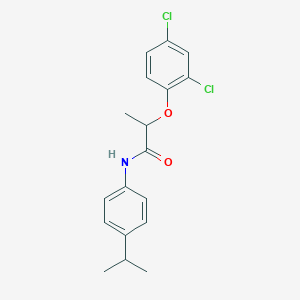
2-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)propanamide, commonly known as diclofop-methyl, is a widely used herbicide that belongs to the chemical family of aryloxyphenoxypropionates. It is primarily used to control annual and perennial grass weeds in various crops, including wheat, barley, and rice. Diclofop-methyl has gained popularity due to its high efficacy, cost-effectiveness, and low toxicity to non-target organisms.
Mecanismo De Acción
Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, which leads to the disruption of cell membrane integrity and ultimately, the death of the plant. It specifically targets the enzyme acetyl-CoA carboxylase, which is involved in the first step of fatty acid synthesis.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to non-target organisms, including humans. However, it can cause skin irritation and eye damage upon contact. In plants, diclofop-methyl can cause stunted growth, chlorosis, and necrosis. It has also been shown to affect the photosynthetic activity of plants by reducing the efficiency of photosystem II.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofop-methyl is a widely used herbicide in lab experiments due to its high efficacy and low cost. It is also relatively easy to handle and store. However, its use in lab experiments is limited by its specificity for grass weeds and its potential to cause environmental harm if not used properly.
Direcciones Futuras
There are several future directions for diclofop-methyl research. One area of interest is the development of diclofop-methyl derivatives with improved herbicidal properties and reduced toxicity to non-target organisms. Another area of interest is the investigation of diclofop-methyl's potential use in medicine and biotechnology. Additionally, further research is needed to understand the long-term effects of diclofop-methyl on the environment and non-target organisms.
In conclusion, diclofop-methyl is a widely used herbicide that has gained popularity due to its high efficacy, cost-effectiveness, and low toxicity to non-target organisms. Its mechanism of action involves the inhibition of fatty acid synthesis in the target plant, which leads to its death. While it has been extensively studied for its herbicidal properties, there is also potential for diclofop-methyl to be used in other fields, such as medicine and biotechnology. However, further research is needed to fully understand its effects on the environment and non-target organisms.
Métodos De Síntesis
Diclofop-methyl is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenol sodium salt. In the second step, 4-isopropylphenylacetic acid is esterified with methanol in the presence of a catalyst to form methyl 4-isopropylphenylacetate. The third step involves the reaction of methyl 4-isopropylphenylacetate with 2,4-dichlorophenol sodium salt to form diclofop-methyl.
Aplicaciones Científicas De Investigación
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. Scientists have also explored its potential use in other fields, such as medicine and biotechnology. Diclofop-methyl has been found to have antimicrobial activity against various bacteria and fungi. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C18H19Cl2NO2 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-11(2)13-4-7-15(8-5-13)21-18(22)12(3)23-17-9-6-14(19)10-16(17)20/h4-12H,1-3H3,(H,21,22) |
Clave InChI |
XDUFQZONFKHCMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



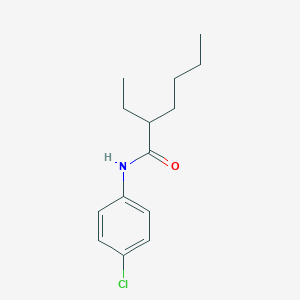
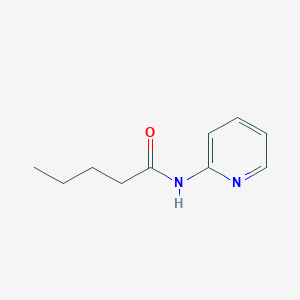
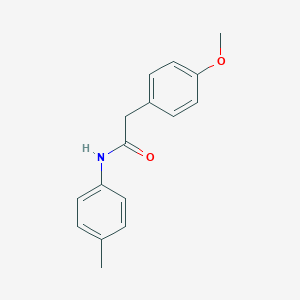

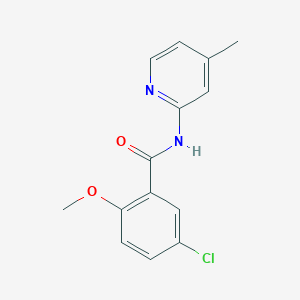

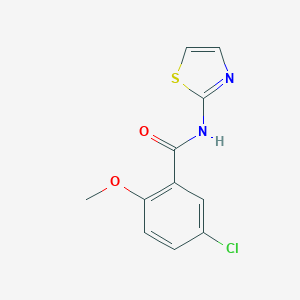
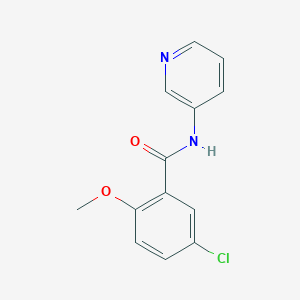
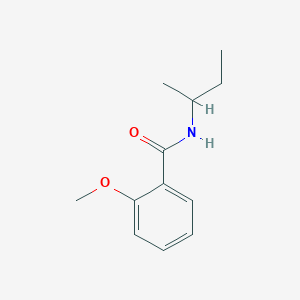
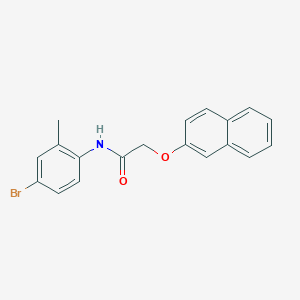
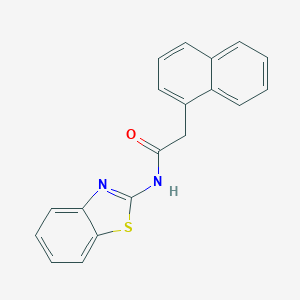
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)
